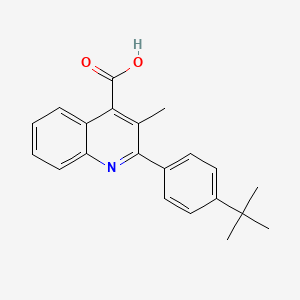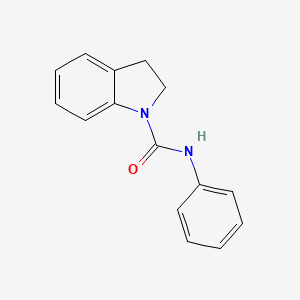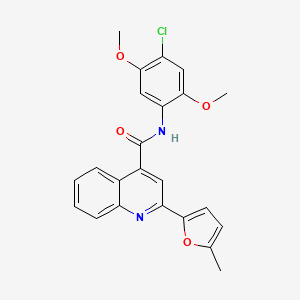
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of biphenyl-4-carboxylic acid hydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., alkyl halides) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用机制
The mechanism of action of 2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
相似化合物的比较
Similar Compounds
2-(Biphenyl-4-yl)-1,3,4-oxadiazole: Lacks the 2-methylphenyl group, which may affect its chemical and biological properties.
5-Phenyl-1,3,4-oxadiazole: A simpler structure with only one phenyl group, leading to different reactivity and applications.
2-(Biphenyl-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group at a different position, potentially altering its properties.
Uniqueness
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of both biphenyl and 2-methylphenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.
属性
分子式 |
C21H16N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-15-7-5-6-10-19(15)21-23-22-20(24-21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
InChI 键 |
LQZCOHOWHCTZRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![1-[(3-fluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B14952048.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952062.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)
![Ethyl 6-hydroxy[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate](/img/structure/B14952083.png)

![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)



